(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine structure with a chloro substituent at the 8-position and a methanol group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. It falls under the classification of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties.
The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves several key steps:
The methods employed can vary based on the desired yield and purity of the final product. Techniques such as microwave-assisted synthesis have also been explored to enhance efficiency and reduce reaction times .
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol can undergo several chemical reactions:
These reactions expand the utility of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in synthetic organic chemistry .
The mechanism of action for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle regulation. By binding to these enzymes, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol may inhibit cell proliferation and induce apoptosis in cancer cells .
The physical properties of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol include:
Chemical properties include its reactivity towards nucleophiles due to the presence of the chloro group and its ability to undergo oxidation and reduction reactions as mentioned above .
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol's cholinesterase inhibition potential stems from its optimized molecular architecture. The imidazo[1,2-a]pyridine core enables π-π stacking with conserved aromatic residues (Trp86, Tyr337) in the AChE catalytic gorge, while the chlorinated C8 position enhances hydrophobic pocket penetration [3] [10]. The hydroxymethyl group at C2 forms critical hydrogen bonds with the oxyanion hole (Gly121, Gly122), mimicking acetylcholine's choline moiety [4]. Quantum chemical calculations (DFT/B3LYP-6-31G(d)) reveal this compound's global reactivity descriptor (ω = 3.2061 eV) supports electron donation into AChE's catalytic triad (Ser203-His447-Glu334), reducing acetylcholine hydrolysis rates [3]. For BChE, the chloro substituent's electron-withdrawing nature increases electrophilicity, facilitating nucleophilic attack by Ser198 [10].
Table 1: Key Binding Interactions of Imidazo[1,2-a]pyridine Derivatives with Cholinesterases
Compound | AChE Binding Energy (kcal/mol) | BChE Binding Energy (kcal/mol) | Critical Interactions |
---|---|---|---|
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | -9.8 | -8.5 | H-bond: Gly121; π-π: Trp86; Hydrophobic: Pro88 |
Unsubstituted derivative | -7.2 | -6.1 | π-π: Trp86; Weak H-bond: Tyr124 |
8-Methyl analog | -8.3 | -7.6 | π-π: Tyr337; Hydrophobic: Phe295, Phe297 |
5-Chloro isomer | -8.9 | -7.8 | H-bond: Ser203; π-π: Trp86; Steric clash: Leu76 |
Modification at the C8 position significantly impacts neuroprotective efficacy. The 8-chloro derivative demonstrates 40% greater AChE inhibition (IC₅₀ = 1.8 μM) versus the 8-methyl analog (IC₅₀ = 3.0 μM) in enzymatic assays, attributed to enhanced active site complementarity [2] [4]. Unlike classical cholinesterase inhibitors (e.g., rivastigmine), this compound attenuates β-amyloid (Aβ) toxicity independently of nicotinic receptors by altering APP processing kinetics, increasing soluble APPα production by 65% in neuronal models [10]. Molecular dynamics simulations reveal prolonged residence time (>15ns) in Alzheimer's disease-associated AChE isoforms (AChE-S) compared to synaptic isoforms (AChE-E), suggesting disease-modifying potential beyond symptomatic relief [4] [10]. The chloro substituent's position is critical: 6-chloro and 5-chloro isomers exhibit 30-50% reduced Aβ-modulatory effects due to altered molecular dipole alignment with the PAS site [8].
Docking simulations (AutoDock Vina) demonstrate high-affinity binding (ΔG < -10.2 kcal/mol) between (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and tyrosine kinase domains. With 1M17 (VEGFR2), the compound occupies the ATP-binding cleft through: (1) Chlorophenyl moiety insertion into the hydrophobic back pocket (Ile888, Val899), (2) Hydroxymethyl group hydrogen bonding with catalytic Lys868, and (3) Imidazo[1,2-a]pyridine nitrogen coordination with Mg²⁺ ion [3] [9]. For 3LCK (lymphocyte-specific kinase), the C8 chlorine forms halogen bonds with Tyr539 (distance: 3.2Å), while the fused bicyclic system stacks against Phe433. In-silico target prediction indicates a 26.7% probability of kinase inhibition, comparable to clinical kinase inhibitors (sunitinib: 28.1%) [3] [9].
Table 2: Docking Scores and Interactions with Cancer Target Proteins
PDB ID | Target Protein | Docking Score (kcal/mol) | Inhibition Constant (μM) | Key Interacting Residues |
---|---|---|---|---|
1M17 | VEGFR2 (Kinase domain) | -10.8 | 0.012 | Lys868, Ile888, Val899, Asp1046 |
2OF4 | PDGFRβ (Kinase domain) | -9.6 | 0.086 | Glu671, Leu818, Cys822, Asp826 |
3LCK | Lymphocyte-specific kinase | -10.2 | 0.035 | Tyr539, Phe433, Leu394, Arg420 |
Against A-498 renal carcinoma, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol derivatives exhibit significant growth inhibition (GI₅₀ < 10 μM), outperforming sunitinib (GI₅₀ = 12.5 μM) [3]. Structure-activity analysis reveals: (1) Schiff base formation at the hydroxymethyl group enhances A-498 specificity (e.g., compound VIf: GI₅₀ = 8.3 μM), and (2) Chlorine at C8 improves membrane permeability (log P = 1.8) versus unsubstituted analogs (log P = 1.2) [3] [9]. For A-549 lung carcinoma, antiproliferative effects correlate with kinase inhibition potency (r² = 0.89), inducing G2/M arrest at 20 μM concentration. Metabolomic profiling shows ATP depletion to 40% of baseline and ROS elevation (2.5-fold), confirming kinase-mediated metabolic disruption [9].
The 8-chloro-2-hydroxymethyl substitution pattern confers optimal properties for cardiovascular targeting:
At 1-10 μM concentrations, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol demonstrates dual cardiomodulatory actions:
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol exhibits broad-spectrum antibacterial activity with MIC values of 64-128 μg/mL. Against S. aureus, its potency (MIC = 64 μg/mL) exceeds ampicillin (MIC = 128 μg/mL) in methicillin-resistant strains, attributed to:
The compound inhibits C. albicans growth (MIC = 175 μg/mL) through:
Table 3: Antimicrobial Activity of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and Derivatives
Microorganism | MIC (μg/mL) | Primary Mechanism | Resistance Modulation Index |
---|---|---|---|
Staphylococcus aureus | 64 | Membrane disruption, DNA gyrase inhibition | 0.32 vs. methicillin |
Escherichia coli | 128 | VirB11 ATPase inhibition (T4SS disruption) | 0.45 vs. ciprofloxacin |
Klebsiella pneumoniae | 175 | Outer membrane permeabilization | 0.28 vs. carbapenems |
Candida albicans | 175 | ERG11 suppression, β-glucan synthase inhibition | 0.51 vs. fluconazole |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0